molecular formula C8H13ClFNO2 B2853772 (3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylic acid;hydrochloride CAS No. 2361703-15-1

(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylic acid;hydrochloride

Cat. No.: B2853772
CAS No.: 2361703-15-1
M. Wt: 209.65
InChI Key: DKDNCZHTUBHHFS-SCLLHFNJSA-N
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Description

This compound features a bicyclic cyclopenta[c]pyrrole core with a fluorine substituent at the 3a-position and a carboxylic acid group at the 6a-position, forming a hydrochloride salt. The stereochemistry (3As,6aR) is critical for its spatial arrangement, influencing interactions in biological or chemical systems. The hydrochloride salt enhances solubility in polar solvents, a common strategy for improving bioavailability in pharmaceuticals .

Properties

IUPAC Name

(3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNO2.ClH/c9-8-3-1-2-7(8,6(11)12)4-10-5-8;/h10H,1-5H2,(H,11,12);1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDNCZHTUBHHFS-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCC2(C1)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(CNC[C@@]2(C1)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361703-15-1
Record name rac-(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylic acid; hydrochloride is a bicyclic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure that includes a fluorinated moiety and a carboxylic acid functional group. Its molecular formula is C9H12FNO2C_9H_{12}FNO_2 with a molecular weight of approximately 185.20 g/mol. The presence of the fluorine atom is believed to influence its biological activity significantly.

1. Antimicrobial Activity

Research has indicated that derivatives of cyclopenta[c]pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives possess potent anti-tuberculosis (anti-TB) activity against drug-resistant strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL . The mechanism is believed to involve inhibition of mycolic acid biosynthesis through targeting specific proteins like MmpL3.

2. Antagonistic Properties

In studies focusing on retinol binding protein 4 (RBP4), analogs of cyclopenta[c]pyrrole have demonstrated the ability to antagonize RBP4-TTR interactions effectively. This antagonism results in a significant reduction in serum RBP4 levels, suggesting potential applications in metabolic disorders .

3. Cytotoxicity and Selectivity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Initial findings suggest that while some derivatives exhibit low cytotoxicity (IC50 values greater than 64 μg/mL), further optimization may enhance selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 1: Antitubercular Activity

A study designed a series of pyrrole-2-carboxamide compounds based on the structure of MmpL3 and evaluated their biological activity against M. tuberculosis. Compound 32 , structurally similar to our target compound, showed excellent anti-TB activity and good stability in microsomal assays .

Case Study 2: RBP4 Interaction

In a study on RBP4 antagonists, a derivative containing a similar bicyclic structure was shown to maintain high stability and efficacy in reducing serum levels of RBP4 in rodent models. This suggests potential therapeutic applications in conditions associated with elevated RBP4 levels .

Data Tables

Activity Compound MIC (μg/mL) IC50 (μg/mL) Notes
AntitubercularCompound 32<0.016>64Effective against drug-resistant strains
RBP4 AntagonismAnalogue 4N/AN/ASignificant reduction in serum RBP4 levels
CytotoxicityVariousN/A>64Low cytotoxicity observed

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features Compared to Analogs:

Compound Name Molecular Formula Substituents/Modifications Salt Form Key Structural Differences
Target: (3As,6aR)-3a-Fluoro-hexahydrocyclopenta[c]pyrrole-6a-carboxylic acid hydrochloride C₉H₁₂FNO₂·HCl 3a-Fluoro, 6a-carboxylic acid Hydrochloride Fluorine substitution; hexahydro saturation
Rac-(3ar,6as)-Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride C₈H₁₃NO₂·HCl None (parent structure) Hydrochloride No fluorine; octahydro saturation; cyclopenta[b]pyrrole isomer
(3aS,6aS)-5-Methyloctahydropyrrolo[3,4-b]pyrrole C₇H₁₄N₂ 5-Methyl None Methyl group; octahydro saturation; pyrrolo[3,4-b]pyrrole core
(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride C₉H₁₃F₃N·HCl 3a-Trifluoromethyl Hydrochloride CF₃ vs. F; octahydro saturation
6,7-Dihydroxy-7-(hydroxymethyl)-cyclopenta[c]pyran-4-carboxylic acid C₁₄H₂₀O₁₀ Multiple hydroxyl/hydroxymethyl groups None Pyran core; polyhydroxylated substituents

Functional Implications:

  • Fluorine vs.
  • Saturation Level: The hexahydro core (partial saturation) may confer greater conformational flexibility than octahydro analogs, impacting pharmacokinetic properties like metabolic stability .
  • Carboxylic Acid vs. Methyl Groups: The carboxylic acid moiety enhances hydrogen-bonding capacity and acidity (pKa ~2–3), contrasting with non-ionic methyl groups in analogs like (3aS,6aS)-5-methyloctahydropyrrolo[3,4-b]pyrrole .

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